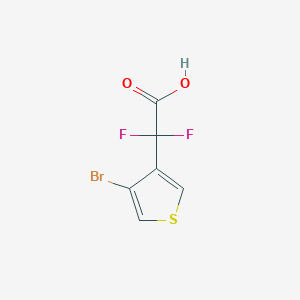

2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid” belongs to the class of organic compounds known as thiophenes, which are aromatic compounds containing a ring made up of one sulfur atom and four carbon atoms . Bromothiophenes are thiophenes in which one or more hydrogen atoms are replaced by bromine .

Synthesis Analysis

While specific synthesis methods for “2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid” were not found, similar compounds have been synthesized via Suzuki cross-coupling reactions . This involves the coupling of arylboronic acids with halogenated compounds, in this case, bromothiophenes .

Molecular Structure Analysis

The molecular structure of “2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid” would likely consist of a thiophene ring with a bromine atom attached at the 4-position and a 2,2-difluoroacetic acid group attached at the 2-position .

Chemical Reactions Analysis

The bromine atom in “2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid” makes it a good candidate for further reactions, such as Suzuki cross-coupling reactions . These reactions could potentially be used to synthesize a variety of derivatives .

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Synthesis of Heterocyclic Compounds : The sodium salt of 4-bromothiophen-3-carboxylic acids, a related compound, has been used to synthesize thienopyranones and thienopyridinones, indicating potential applications in the creation of novel heterocyclic compounds (Ames & Ribeiro, 1975).

Non-Linear Optical Properties Exploration : A study demonstrated the use of 4-bromothiophen-3-carboxylic acid derivatives in exploring non-linear optical properties, suggesting potential applications in materials science (Rizwan et al., 2021).

Organic Synthesis

Grignard Reactions : 2-Bromothiophene has been used in Grignard reactions to produce drug intermediates, highlighting its role in advanced organic synthesis (Min, 2015).

Fluorene Derivatives Synthesis : A bifluorene derivative synthesized from a related compound, 5-bromothiophen-2-yl, has been noted for its good solubility and electronic properties, indicating its usefulness in the synthesis of complex organic compounds (Li, Sun, Wu, & Hu, 2011).

Catalytic Processes

Catalyzed Synthesis of Imines : The role of bromothiophene derivatives in palladium-catalyzed imine hydrolysis has been explored, demonstrating its utility in catalytic processes (Ahmad et al., 2019).

Electrochemical Coupling : Studies have shown that bromothiophene can be efficiently coupled in electrochemical reactions, indicating its potential in developing new catalytic methodologies (Durandetti, Périchon, & Nédélec, 1997).

Photophysical and Polymerization Studies

Light-Emitting Materials : Bromothiophene derivatives have been investigated for their photophysical properties, particularly in light-emitting applications (Xu & Yu, 2011).

Polymerization Techniques : The direct arylation polymerization of bromothiophene derivatives has been achieved, showing its importance in polymer chemistry (Lin et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-bromothiophen-3-yl)-2,2-difluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O2S/c7-4-2-12-1-3(4)6(8,9)5(10)11/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJWIMYOJWKHOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C(C(=O)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Fluoro-6-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2414905.png)

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2414908.png)

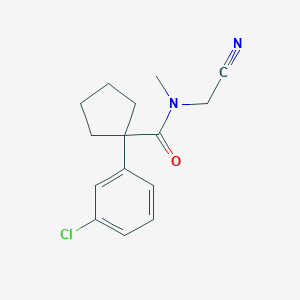

![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2414914.png)

![3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2414916.png)

![2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2414918.png)

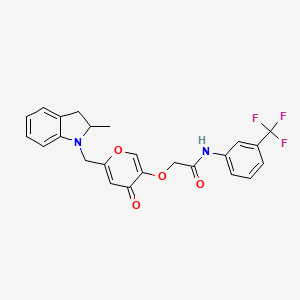

![ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2414919.png)

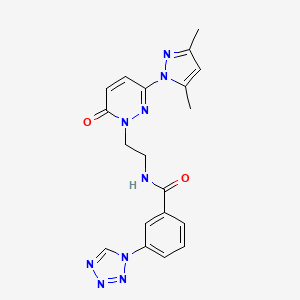

![(E)-2-amino-N-(sec-butyl)-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2414920.png)

![1-Prop-2-enoyl-N-[(4-sulfamoylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2414923.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2414924.png)